Boc-6-fluoro-DL-tryptophan

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

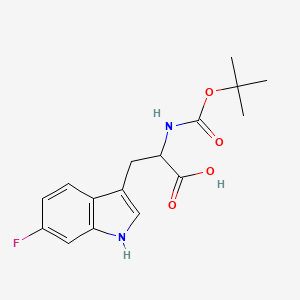

Boc-6-fluoro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluoro group at the 6th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-fluoro-DL-tryptophan typically involves the protection of the amino group of 6-fluoro-DL-tryptophan with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection efficiently, ensuring high yield and purity .

化学反应分析

Types of Reactions

Boc-6-fluoro-DL-tryptophan can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Deprotection: TFA in dichloromethane is commonly used for Boc removal.

Major Products

Substitution: Products depend on the nucleophile used.

Deprotection: The primary product is 6-fluoro-DL-tryptophan.

科学研究应用

Boc-6-Fluoro-D-tryptophan is a modified tryptophan derivative with a fluorine atom at the 6-position of its indole ring and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C16H19FN2O4, and it has a molecular weight of 322.33 g/mol. Due to its structural similarity to tryptophan, an essential amino acid, Boc-6-Fluoro-D-tryptophan is biologically relevant. The fluorine modification alters its metabolic pathways and enhances its selectivity for certain enzymes, like indoleamine 2,3-dioxygenase (IDO).

Applications in Biochemical Research

Boc-6-Fluoro-D-tryptophan is used as a tool for studying tryptophan metabolism and the effects of fluorinated compounds in biological systems. Studies have explored its interactions with biological targets.

Comparison with Other Fluorinated Tryptophan Derivatives

Boc-6-Fluoro-D-tryptophan has a specific fluorination pattern and protective group that gives it unique reactivity and biological interactions compared to other derivatives.

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| 5-Fluoro-DL-Tryptophan | Fluorine at position 5 | Alters serotonin pathway metabolism |

| 7-Fluoro-DL-Tryptophan | Fluorine at position 7 | May have distinct effects on receptor binding |

| N-Methyl-6-Fluoro-D-Tryptophan | Methyl substitution on nitrogen | Enhanced lipophilicity; potential for blood-brain barrier penetration |

| 6-[18F]Fluoro-L-Tryptophan | Radioactive fluorine for imaging | Used as a PET tracer; provides insights into tryptophan metabolism |

Research on Fluorotryptophans

6-Fluoro-DL-tryptophan (6-F-TRP) and L-tryptophan (TRP) compete for binding to albumin and passage through the blood-brain barrier (BBB) . Albumin binds approximately 80% of TRP and 50% of 6-F-TRP, with affinity constants (Ka) of 3.7 +/- 0.04 x 10(4) and 0.62 +/- 0.01 x 10(4) M-1, respectively .

PET-tracers for Tryptophan Metabolism

作用机制

The mechanism of action of Boc-6-fluoro-DL-tryptophan involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluoro group can affect the electronic properties of the indole ring, potentially altering interactions with other molecules and biological targets.

相似化合物的比较

Similar Compounds

6-Fluoro-DL-tryptophan: Lacks the Boc protecting group.

Boc-5-hydroxy-DL-tryptophan: Contains a hydroxy group instead of a fluoro group.

Boc-6-methyl-DL-tryptophan: Contains a methyl group instead of a fluoro group.

Uniqueness

Boc-6-fluoro-DL-tryptophan is unique due to the combination of the fluoro group and the Boc protecting group, which provides specific electronic and steric properties useful in peptide synthesis and research .

生物活性

Boc-6-fluoro-DL-tryptophan (Boc-6-F-Trp) is a synthetic derivative of tryptophan, notable for its biological activity and potential applications in biochemical research. This compound is characterized by the incorporation of a fluorine atom at the 6-position of the indole ring and is protected with a tert-butyloxycarbonyl (Boc) group, enhancing its stability and solubility.

- Molecular Formula : C₁₆H₁₉FN₂O₄

- Molecular Weight : 322.33 g/mol

- Structure : The structure features a fluorinated indole ring, which influences its interaction with biological systems.

Boc-6-F-Trp acts primarily by modulating serotonin synthesis pathways. The introduction of the fluorine atom alters the electronic properties of the indole ring, potentially influencing its binding affinity to various receptors and enzymes involved in neurotransmitter metabolism. This modification may enhance selectivity for enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial in tryptophan metabolism and immune response modulation.

Serotonin Synthesis Inhibition

Boc-6-F-Trp is known to inhibit serotonin (5-HT) synthesis. Research indicates that it can lead to a significant depletion of serotonin levels in the brain. For instance, studies demonstrate that administration of 6-fluoro-DL-tryptophan (6-F-Trp) resulted in a transient reduction of serotonin levels by approximately 60-65% within 1 to 3 hours post-administration . This effect is attributed to the compound's ability to inhibit tryptophan incorporation into proteins, leading to increased levels of free tryptophan in the brain .

Comparative Analysis with Other Tryptophan Derivatives

| Compound Name | Modification | Biological Activity |

|---|---|---|

| 5-Fluoro-DL-Tryptophan | Fluorine at position 5 | Alters serotonin pathway metabolism |

| 7-Fluoro-DL-Tryptophan | Fluorine at position 7 | Distinct effects on receptor binding |

| N-Methyl-6-Fluoro-D-Tryptophan | Methyl substitution on nitrogen | Enhanced lipophilicity; potential for blood-brain barrier penetration |

| This compound | Fluorine at position 6; Boc protection | Modulates serotonin synthesis; potential IDO substrate |

This table illustrates how Boc-6-F-Trp differs from other fluorinated tryptophan derivatives in terms of its structural modifications and biological activities.

Case Studies and Research Findings

- Neurochemical Effects : In studies involving rats, administration of 6-F-Trp showed a dose-dependent increase in free tryptophan levels across various brain regions, indicating its role in modulating tryptophan metabolism .

- Albumin Binding and Blood-Brain Barrier Passage : Research demonstrated that 6-F-Trp competes with L-tryptophan for binding to albumin and passage through the blood-brain barrier (BBB). It was found that about 50% of 6-F-Trp bound to albumin compared to approximately 80% for L-tryptophan, suggesting altered pharmacokinetics due to fluorination .

- Potential Therapeutic Applications : The unique properties of Boc-6-F-Trp make it a candidate for therapeutic applications, particularly in conditions where modulation of serotonin levels is beneficial, such as depression and anxiety disorders. However, clinical studies are still lacking .

属性

IUPAC Name |

3-(6-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTAJUCNHDSAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。